molecular formula C23H22N4O3 B2575442 methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate CAS No. 946204-17-7

methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Cat. No.: B2575442
CAS No.: 946204-17-7
M. Wt: 402.454
InChI Key: KLJVXPHEVWZINM-UHFFFAOYSA-N
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Description

Methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate is a complex chemical compound with a significant presence in various fields of scientific research. This compound features a unique structure combining a pyrazolo[3,4-d]pyridazin framework with a benzoate moiety. The intricate arrangement of functional groups within its structure allows for diverse reactivity and application in chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Synthesis begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one through the cyclization of appropriate precursors.

  • The intermediate undergoes alkylation to introduce the isopropyl group, resulting in 4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin.

  • This intermediate reacts with methyl 4-formylbenzoate in a condensation reaction to yield the target compound.

Industrial Production Methods:

Industrial-scale production would likely involve the optimization of these synthetic steps, focusing on yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to ensure the final product meets the desired specifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the pyrazolo[3,4-d]pyridazin ring.

  • Reduction: Reduction reactions could target the oxo group, potentially converting it into a hydroxyl group.

  • Substitution: Various substituents can be introduced to the aromatic ring or pyrazolo[3,4-d]pyridazin framework.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing agents like lithium aluminum hydride for reduction processes.

  • Electrophiles and nucleophiles for substitution reactions.

Major Products:

  • Oxidation products include oxidized derivatives with functional groups such as carboxyl or hydroxyl groups.

  • Reduction products involve the conversion of the oxo group to a secondary alcohol.

  • Substitution reactions yield derivatives with modified functional groups on the aromatic or pyrazolo[3,4-d]pyridazin rings.

Scientific Research Applications

Chemistry: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis and material science.

Medicine: This compound's structure suggests potential pharmaceutical applications, such as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: It may be used as an additive in polymer science, catalysis, and other industrial processes requiring specific functional properties.

Mechanism of Action

The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pyrazolo[3,4-d]pyridazin core can act as a scaffold, enabling the compound to engage in various biochemical processes. Specific pathways involved may include inhibition or activation of enzymatic activities, binding to receptor sites, or modulating gene expression.

Comparison with Similar Compounds

  • Methyl 4-((4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

  • Ethyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

  • Methyl 4-((4-isopropyl-7-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate

Uniqueness:

What sets methyl 4-((4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate apart is its specific combination of functional groups and structural motifs, which endow it with distinct chemical reactivity and biological activity. Its unique profile can offer different interaction patterns with molecular targets, making it a compound of interest in various scientific domains.

Conclusion:

This compound is a remarkable compound with diverse applications across multiple scientific fields. Its complex structure and reactivity provide a wealth of opportunities for research and industrial applications, making it a valuable subject of study in modern science.

Properties

IUPAC Name

methyl 4-[(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15(2)20-19-13-24-27(18-7-5-4-6-8-18)21(19)22(28)26(25-20)14-16-9-11-17(12-10-16)23(29)30-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJVXPHEVWZINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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